(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
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Description
(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a useful research compound. Its molecular formula is C24H28BrN3O5S2 and its molecular weight is 582.53. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activity
Benzamide derivatives, specifically 4-thiazolidinones bearing a sulfonamide group, have been investigated for their anticonvulsant properties. Studies have revealed that these compounds demonstrate significant activity against animal models, with certain compounds like 4c, 4m, and 4o showing promising potential as leads for further exploration in anticonvulsant therapies (Siddiqui et al., 2010).
Serotonin-3 Receptor Antagonism
Compounds structurally related to benzamide derivatives have been found to act as potent serotonin-3 (5-HT3) receptor antagonists. This property is significant, as 5-HT3 receptor antagonism is associated with antiemetic effects, beneficial in treating conditions like chemotherapy-induced nausea and vomiting. Substantial research in this area has led to the discovery of compounds with superior activity compared to existing therapeutic agents (Harada et al., 1995).
Hypoglycemic and Hypolipidemic Activities
Certain analogues of benzamide derivatives, such as glibenclamide analogues, have been synthesized and evaluated for their hypoglycemic and hypolipidemic activities. These compounds act by stimulating insulin secretion from pancreatic β-cells and have shown potential in managing type 2 diabetes and associated lipid abnormalities (Ahmadi et al., 2014).
Anti-Fatigue Effects
Benzamide derivatives have also been explored for their potential anti-fatigue effects. Compounds synthesized by reacting substituted benzoic acids with different amines demonstrated enhanced forced swimming capacity in mice, indicating potential applications in combating physical fatigue and associated conditions (Wu et al., 2014).
Properties
IUPAC Name |
N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28BrN3O5S2/c1-4-32-12-11-28-21-10-7-19(25)13-22(21)34-24(28)26-23(29)18-5-8-20(9-6-18)35(30,31)27-14-16(2)33-17(3)15-27/h5-10,13,16-17H,4,11-12,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSPRTVHNDTCLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28BrN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.